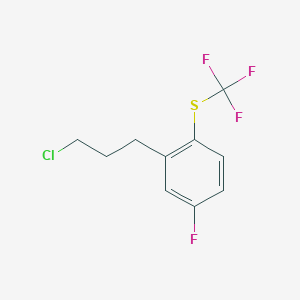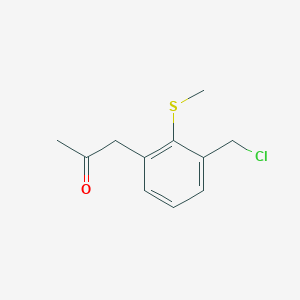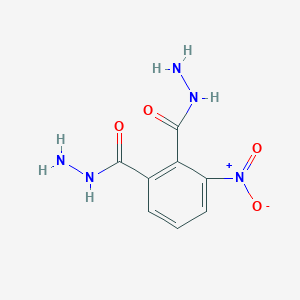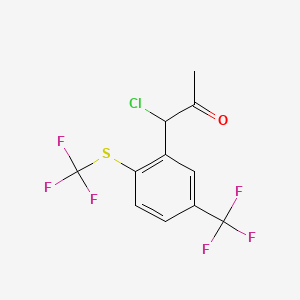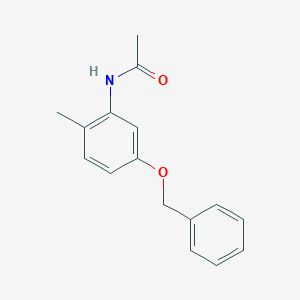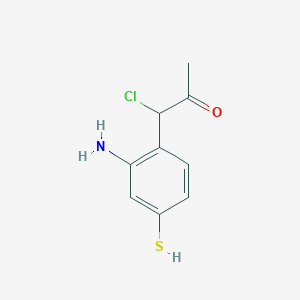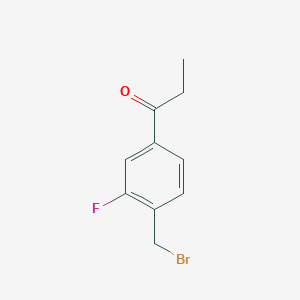
1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one typically involves the bromination of 3-fluorotoluene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination: 3-Fluorotoluene is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) to introduce the bromomethyl group at the 4-position.
Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-ol.
Oxidation: Results in 1-(4-(Bromomethyl)-3-fluorophenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromophenyl)propan-1-one: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
1-(4-(Chloromethyl)-3-fluorophenyl)propan-1-one: Similar structure but with a chloromethyl group instead of bromomethyl, potentially leading to different reactivity and applications.
1-(4-(Bromomethyl)phenyl)propan-1-one: Does not have the fluorine substitution, which can influence its chemical properties and uses.
Uniqueness
1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one is unique due to the presence of both bromomethyl and fluorine substituents on the phenyl ring. This combination can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H10BrFO |
|---|---|
Molekulargewicht |
245.09 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)-3-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrFO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
ZUCYVWRHICPLKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


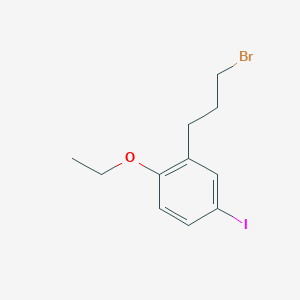
![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
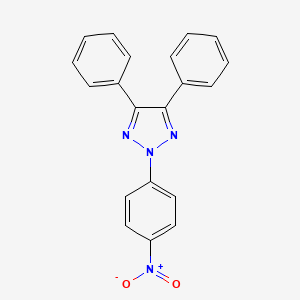
![3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)
![5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B14054685.png)
